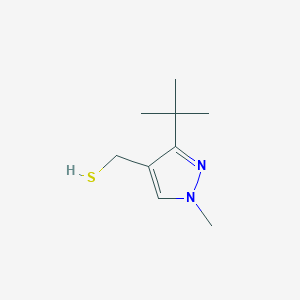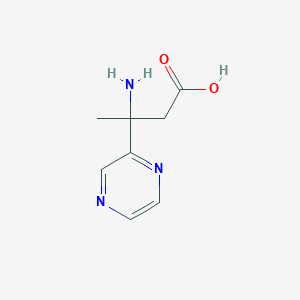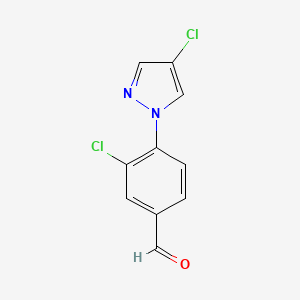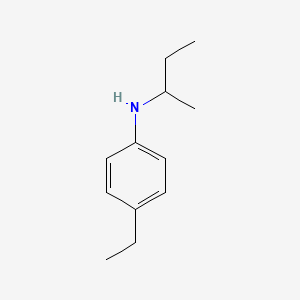
N-(Butan-2-yl)-4-ethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Butan-2-yl)-4-ethylaniline: is an organic compound that belongs to the class of anilines It features a secondary butyl group (butan-2-yl) and an ethyl group attached to the nitrogen and para positions of the aniline ring, respectively
準備方法
Synthetic Routes and Reaction Conditions:
Aromatic Nucleophilic Substitution: One common method to synthesize N-(Butan-2-yl)-4-ethylaniline involves the nucleophilic substitution of a suitable aniline derivative. For example, 4-ethylaniline can be reacted with butan-2-yl chloride in the presence of a base such as sodium hydroxide to yield the desired compound.
Reductive Amination: Another method involves the reductive amination of 4-ethylbenzaldehyde with butan-2-amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: N-(Butan-2-yl)-4-ethylaniline can undergo oxidation reactions, typically forming corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary amines.
Substitution: Various substituted aniline derivatives.
科学的研究の応用
Chemistry: N-(Butan-2-yl)-4-ethylaniline is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a precursor for the development of new drugs or therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its derivatives are also explored for use in materials science and engineering.
作用機序
The mechanism of action of N-(Butan-2-yl)-4-ethylaniline depends on its specific application. In pharmacological contexts, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved would require further experimental validation.
類似化合物との比較
N-(Butan-2-yl)-4-methylaniline: Similar structure but with a methyl group instead of an ethyl group.
N-(Butan-2-yl)-4-isopropylaniline: Features an isopropyl group instead of an ethyl group.
N-(Butan-2-yl)-4-chloroaniline: Contains a chlorine atom instead of an ethyl group.
Uniqueness: N-(Butan-2-yl)-4-ethylaniline is unique due to the specific combination of the butan-2-yl and ethyl groups, which confer distinct chemical and physical properties
特性
分子式 |
C12H19N |
|---|---|
分子量 |
177.29 g/mol |
IUPAC名 |
N-butan-2-yl-4-ethylaniline |
InChI |
InChI=1S/C12H19N/c1-4-10(3)13-12-8-6-11(5-2)7-9-12/h6-10,13H,4-5H2,1-3H3 |
InChIキー |
PRYQDAWNDVCHGI-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)NC(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


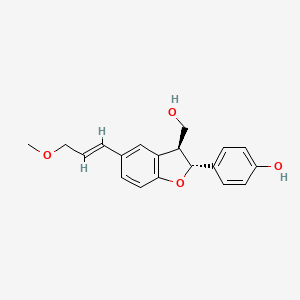
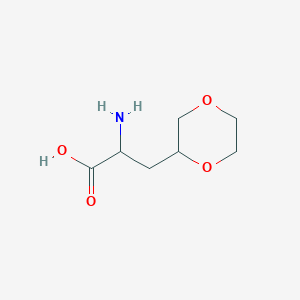
![2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine](/img/structure/B13317026.png)
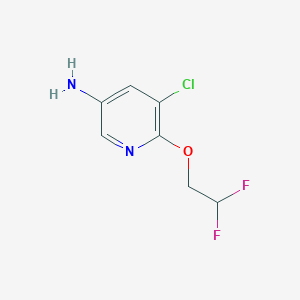
![2-{1-[(2-Methylpropyl)amino]propyl}phenol](/img/structure/B13317034.png)
![2-{1-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]cyclopropyl}acetonitrile](/img/structure/B13317042.png)
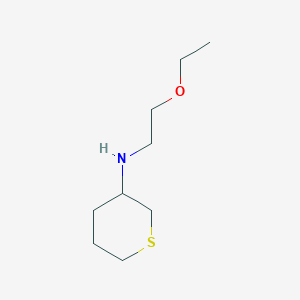
![2,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13317057.png)
